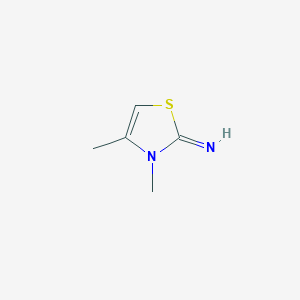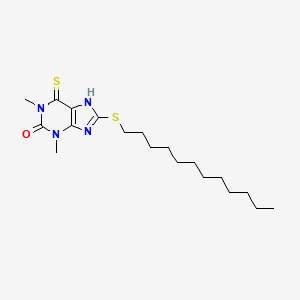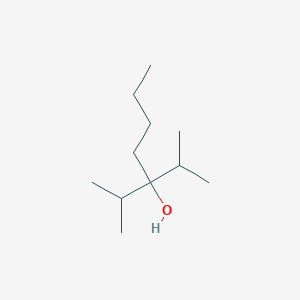
2-Methyl-3-(propan-2-yl)heptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(propan-2-yl)heptan-3-ol is an organic compound with the molecular formula C11H24O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)heptan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (such as 2-methyl-3-heptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-3-(propan-2-yl)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(propan-2-yl)heptan-3-one (ketone) or 2-Methyl-3-(propan-2-yl)heptanoic acid (carboxylic acid).
Reduction: 2-Methyl-3-(propan-2-yl)heptane (alkane).
Substitution: 2-Methyl-3-(propan-2-yl)heptyl chloride or bromide (halides).
科学的研究の応用
2-Methyl-3-(propan-2-yl)heptan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-3-(propan-2-yl)heptan-3-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different alkyl groups.
3-Methyl-3-pentanol: Another tertiary alcohol with a shorter carbon chain.
2-Methyl-3-butanol: A secondary alcohol with a similar branching pattern.
Uniqueness
2-Methyl-3-(propan-2-yl)heptan-3-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
5340-35-2 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC名 |
2-methyl-3-propan-2-ylheptan-3-ol |
InChI |
InChI=1S/C11H24O/c1-6-7-8-11(12,9(2)3)10(4)5/h9-10,12H,6-8H2,1-5H3 |
InChIキー |
JEVTXHCZDDBPDA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C)C)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


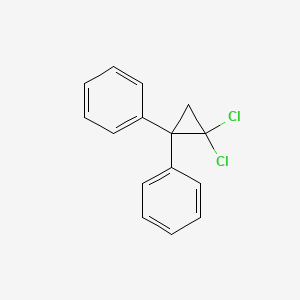



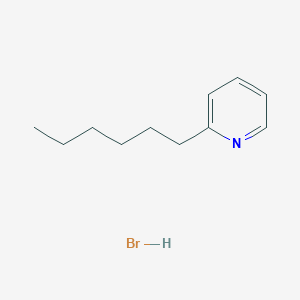
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

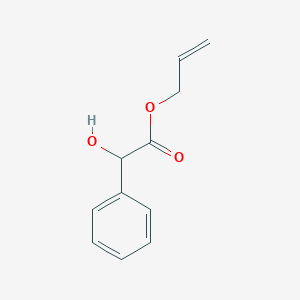
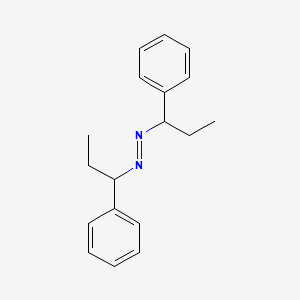
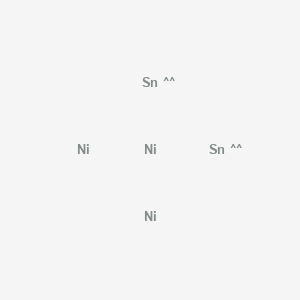
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)

